molecular formula C6H4BrClN4 B14017215 5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine

5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine

Cat. No.: B14017215
M. Wt: 247.48 g/mol
InChI Key: FGULUZYXBFGIFE-UHFFFAOYSA-N
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Description

5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE is a heterocyclic compound that belongs to the imidazo[1,2,4]triazine family This compound is characterized by its unique structure, which includes a fused bicyclic system with bromine, chlorine, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-methylimidazole with bromine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized imidazo[1,2,4]triazine derivatives.

Mechanism of Action

The mechanism of action of 5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or proteins essential for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H4BrClN4

Molecular Weight

247.48 g/mol

IUPAC Name

5-bromo-4-chloro-7-methylimidazo[5,1-f][1,2,4]triazine

InChI

InChI=1S/C6H4BrClN4/c1-3-11-5(7)4-6(8)9-2-10-12(3)4/h2H,1H3

InChI Key

FGULUZYXBFGIFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1N=CN=C2Cl)Br

Origin of Product

United States

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